molecular formula C14H20ClN3O2 B1457108 Tert-butyl-4-(3-Chloropyrazin-2-yl)piperidin-1-carboxylat CAS No. 1349184-43-5

Tert-butyl-4-(3-Chloropyrazin-2-yl)piperidin-1-carboxylat

Katalognummer: B1457108
CAS-Nummer: 1349184-43-5
Molekulargewicht: 297.78 g/mol
InChI-Schlüssel: GXHWVQHGSSFVLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 It is a piperidine derivative that features a pyrazine ring substituted with a chlorine atom

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate has been investigated for its role as a GLP-1 receptor agonist , which is crucial in the treatment of metabolic disorders such as diabetes and obesity. Research indicates that compounds with similar structures can enhance insulin secretion and improve glycemic control by mimicking the action of glucagon-like peptide-1 (GLP-1) .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of this compound, particularly in relation to its potential as an anxiolytic or antidepressant agent. Compounds that modulate neurotransmitter systems, particularly those involving serotonin and dopamine, are critical in developing new treatments for mood disorders.

Synthetic Chemistry

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex pharmaceuticals. Its functional groups allow for further chemical modifications, making it a valuable building block in drug development.

Case Study 1: GLP-1 Receptor Agonists

A study published on GLP-1 receptor agonists highlighted the efficacy of compounds similar to tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate in enhancing glucose-dependent insulin secretion. The research demonstrated that these compounds could significantly lower blood glucose levels in diabetic models, suggesting their therapeutic potential .

Case Study 2: Neuropharmacological Investigations

Another investigation focused on the neuropharmacological properties of related piperidine derivatives, revealing their potential to reduce anxiety-like behaviors in animal models. The study indicated that modifications to the piperidine structure could enhance binding affinity to serotonin receptors, thus improving therapeutic outcomes .

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group. These compounds often interact with various receptors and enzymes in the body, influencing numerous biological processes.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the body . For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate typically involves the reaction of 3-chloropyrazine with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is unique due to the presence of the chloropyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H19ClN4O2
  • Molecular Weight : 298.77 g/mol
  • CAS Number : 313654-83-0
  • Structure : The compound features a piperidine ring substituted with a chloropyrazine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate exhibit various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

1. Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have shown enhanced cytotoxicity against various cancer cell lines:

  • Mechanism : The compound may inhibit specific pathways involved in cell proliferation and survival, such as NF-kB signaling, which is crucial in many cancers .
Study Cell Line IC50 (µM) Reference
Compound XFaDu (hypopharyngeal)5.2
Compound YA549 (lung)3.8

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against various bacterial strains:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

3. Neuroprotective Effects

Piperidine derivatives are being investigated for their potential in treating neurodegenerative diseases:

  • Mechanism : They may act as acetylcholinesterase inhibitors, which can enhance cholinergic signaling in the brain.

Case Study 1: Anticancer Properties

A study conducted on a series of piperidine derivatives, including tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate, revealed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls.

Case Study 2: Neuroprotective Activity

In a preclinical model of Alzheimer’s disease, the compound was tested for its ability to inhibit acetylcholinesterase and butyrylcholinesterase. Results indicated that it could improve cognitive function in treated animals by enhancing acetylcholine levels in the brain.

Eigenschaften

IUPAC Name

tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-10(5-9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHWVQHGSSFVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of activated zinc dust (84.4 g, 1.29 mol, 1.94 eq.) in anhydrous DMA (270 mL) was added 1,2-dibromoethane (9.1 mL, 0.106 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (13.5 mL, 0.106 mol, 0.16 eq.) over a period of 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (329 g, 1.06 mol, 1.59 eq.) in anhydrous DMA (670 mL) was added to the above suspension over a period of 45 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour while cooling back to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2,3-dichloropyrazine (99 g, 0.664 mol, 1 eq.), PdCl2(dppf) CH2Cl2 (16.3 g, 19.9 mmol, 0.03 eq.) and Cul (7.8 g, 41.2 mmol, 0.062 eq.) in anhydrous DMA (670 mL) using a cannula. DMA (400 mL) was used to rinse the remaining zinc dust and added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight (19 hours). The mixture was cooled to room temperature and diluted with brine (1 L) and ethyl acetate (6 L). The aqueous phase was extracted with ethyl acetate (4 L) and organic extracts were combined, washed with brine (1 L), dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 6:1) to give 92 g of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
13.5 mL
Type
reactant
Reaction Step Four
Quantity
329 g
Type
reactant
Reaction Step Five
Name
Quantity
670 mL
Type
solvent
Reaction Step Five
Quantity
99 g
Type
reactant
Reaction Step Six
Name
Quantity
670 mL
Type
solvent
Reaction Step Seven
Name
Quantity
270 mL
Type
solvent
Reaction Step Eight
Name
Quantity
84.4 g
Type
catalyst
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a suspension of activated zinc dust (84.4 g, 1.29 mol, 1.94 eq.) in anhydrous DMA (270 mL) was added 1,2-dibromoethane (9.1 mL, 0.106 mol, 0.16 eq.), followed by the slow addition of chlorotrimethylsilane (13.5 mL, 0.106 mol, 0.16 eq.) over a period of 5 min. The resulting mixture was stirred for 15 min under nitrogen. Then a solution of tert-butyl 4-iodopiperidine-1-carboxylate (329 g, 1.06 mol, 1.59 eq.) in anhydrous DMA (670 mL) was added to the above suspension over a period of 45 min keeping the internal temperature below 65° C. The resulting mixture was stirred for 1 hour while cooling back to room temperature. The prepared zinc reagent was allowed to stand and the upper clear solution was transferred to a degassed and well stirred solution of 2,3-dichloropyrazine (99 g, 0.664 mol, 1 eq.), PdCl2(dppf)CH2Cl2 (16.3 g, 19.9 mmol, 0.03 eq.) and CuI (7.8 g, 41.2 mmol, 0.062 eq.) in anhydrous DMA (670 mL) using a cannula. DMA (400 mL) was used to rinse the remaining zinc dust and added to the above mixture. The resulting mixture was heated to 80° C. under nitrogen and stirred overnight (19 hours). The mixture was cooled to room temperature and diluted with brine (1 L) and ethyl acetate (6 L). The aqueous phase was extracted with ethyl acetate (4 L) and organic extracts were combined, washed with brine (1 L), dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=9:1 to 6:1) to give 92 g of tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
CuI
Quantity
7.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
13.5 mL
Type
reactant
Reaction Step Five
Quantity
329 g
Type
reactant
Reaction Step Six
Name
Quantity
670 mL
Type
solvent
Reaction Step Six
Quantity
99 g
Type
reactant
Reaction Step Seven
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
16.3 g
Type
reactant
Reaction Step Eight
Name
Quantity
670 mL
Type
solvent
Reaction Step Nine
Name
Quantity
270 mL
Type
solvent
Reaction Step Ten
Name
Quantity
84.4 g
Type
catalyst
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.